N-(4-Vinylphenyl)maleimide

Description

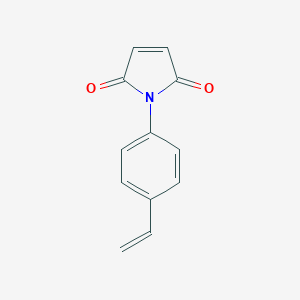

Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethenylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12(13)15/h2-8H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFAYQNLIBPJJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370613 | |

| Record name | N-(4-VINYLPHENYL)MALEIMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19007-91-1 | |

| Record name | N-(4-VINYLPHENYL)MALEIMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Heterobifunctional Monomer

An In-Depth Technical Guide to the Physical and Chemical Properties of N-(4-Vinylphenyl)maleimide for Advanced Research Applications

N-(4-Vinylphenyl)maleimide (N-VPMI) stands as a uniquely versatile monomer, distinguished by its heterobifunctional architecture. It incorporates two distinct and selectively addressable polymerizable groups: a styrenic vinyl group and a maleimide vinylene double bond. This dual reactivity profile makes N-VPMI an invaluable building block for the synthesis of advanced functional polymers with controlled architectures and for creating sophisticated bioconjugates. Researchers in drug development, materials science, and polymer chemistry leverage its unique properties to design materials with pendant reactive sites, create antibody-drug conjugates (ADCs), and develop novel thermostable polymers.[1][2] This guide provides an in-depth exploration of the core physical and chemical properties of N-VPMI, offering field-proven insights into its synthesis, characterization, reactivity, and handling to empower researchers in their scientific endeavors.

Part 1: Core Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of N-VPMI is critical for its effective application. These characteristics dictate its behavior in reactions, its solubility in various systems, and the methods required for its accurate identification.

Structural Identification and Key Properties

N-VPMI is a crystalline solid, typically appearing as yellow needles.[1] Its core structure consists of a maleimide ring N-substituted with a vinyl-bearing phenyl group.

Caption: Chemical Structure of N-(4-Vinylphenyl)maleimide (N-VPMI).

Table 1: Chemical Identifiers and Physical Properties of N-VPMI

| Property | Value | Reference(s) |

| IUPAC Name | 1-(4-ethenylphenyl)pyrrole-2,5-dione | [3] |

| CAS Number | 19007-91-1 | [3][4] |

| Molecular Formula | C₁₂H₉NO₂ | [3][4] |

| Molecular Weight | 199.21 g/mol | [3][4] |

| Appearance | Yellow needles | [1] |

| Melting Point | 104-105 °C | [1] |

| Solubility | Insoluble in chloroform, acetone, ether, alcohol, and hydrocarbon solvents. | [1] |

Spectroscopic Profile for Characterization

Spectroscopic analysis is the cornerstone of verifying the identity and purity of N-VPMI. The key is to recognize the distinct signals from both the styrenic vinyl and maleimide moieties.

Table 2: Key Spectroscopic Data for N-(4-Vinylphenyl)maleimide

| Technique | Wavenumber (cm⁻¹)/Chemical Shift (δ, ppm) | Assignment | Reference(s) |

| FT-IR (KBr) | 1711 | C=O symmetric stretch (maleimide ring) | [1] |

| 1628 | C=C stretch (styrenic vinyl group) | [1] | |

| 994, 911 | =C-H out-of-plane bend (vinyl group) | [1] | |

| 837 | C-H out-of-plane bend (1,4-disubstituted phenyl) | [1] | |

| ¹H-NMR (CDCl₃) | 7.49, 7.32 (m, 4H) | Aromatic protons (phenyl ring) | [1] |

| 6.84 (s, 2H) | Vinylene protons (-CH=CH-) of the maleimide ring | [1] | |

| 6.75 (dd, 1H) | Vinyl proton (-CH=CH₂) | [1] | |

| 5.89 (d, 1H, J=16.2 Hz) | Vinyl proton (trans, -CH=CH₂) | [1] | |

| 5.42 (d, 1H, J=10.9 Hz) | Vinyl proton (cis, -CH=CH₂) | [1] |

-

Expert Insight: In the ¹H-NMR spectrum, the singlet at 6.84 ppm is a tell-tale sign of the maleimide protons, confirming the integrity of the ring. The distinct doublet of doublets and two doublets in the 5-7 ppm range are characteristic of the vinyl group, allowing for straightforward confirmation of this functional end. The integration of these signals should correspond to a 4:2:1:1:1 ratio for the aromatic, maleimide, and vinyl protons, respectively.

Part 2: A Tale of Two Double Bonds: Reactivity and Polymerization

The synthetic power of N-VPMI originates from the differential reactivity of its two carbon-carbon double bonds. The choice of reaction conditions, particularly the polymerization initiator, allows for the selective engagement of one group while preserving the other for subsequent modification.

Caption: Selective polymerization pathways of N-VPMI based on initiator type.

Selective Polymerization Strategies

-

Anionic Polymerization: The use of anionic initiators, such as alkali metal t-butoxides, selectively targets the electron-deficient double bond within the maleimide ring.[5] This approach is powerful because it produces a linear polymer with a polymaleimide backbone, while leaving the styrenic vinyl groups intact and available as pendant reactive handles for grafting or cross-linking.[1] This "living" polymerization character allows for the synthesis of polymers with controlled molecular weights.[1]

-

Cationic Polymerization: Conversely, cationic polymerization methods target the electron-rich double bond of the styrene moiety.[5] This results in a polystyrene backbone decorated with pendant, reactive maleimide groups. These maleimide groups can then be used for post-polymerization modification, such as conjugation to thiol-containing biomolecules.

-

Radical Polymerization: Free-radical initiators like azobisisobutyronitrile (AIBN) are non-selective and initiate polymerization at both the vinyl and maleimide double bonds.[1] This concurrent reaction leads to the formation of an insoluble, cross-linked polymer gel.[1][5] While useful for creating hydrogels or network polymers, this pathway precludes the synthesis of soluble, functional polymers.

Bioconjugation Chemistry: The Thiol-Maleimide Reaction

Beyond polymerization, the maleimide group is a cornerstone of bioconjugation chemistry due to its high specificity for sulfhydryl (thiol) groups, which are present in cysteine residues of proteins and peptides.[]

-

Mechanism of Action (Michael Addition): The reaction proceeds via a Michael addition, where the nucleophilic thiol attacks one of the electrophilic carbons of the maleimide double bond. This forms a stable, covalent thioether linkage. The reaction is highly efficient and proceeds under mild, physiological conditions (typically pH 6.5-7.5), which is crucial for maintaining the structural integrity of sensitive biomolecules like antibodies.

Caption: Thiol-Maleimide Michael addition for bioconjugation.

-

Trustworthiness through Selectivity: The exquisite selectivity of this reaction is a self-validating system. Under these pH conditions, competing reactions with other nucleophilic amino acid side chains (like the amine in lysine) are minimal. This ensures that conjugation occurs precisely at the intended cysteine sites, which is a critical requirement for creating homogenous antibody-drug conjugates (ADCs) and other targeted therapeutics.[][7]

Part 3: Validated Experimental Methodologies

The successful application of N-VPMI hinges on robust and reproducible experimental protocols. The following methodologies are grounded in established literature and provide a reliable framework for synthesis and application.

Protocol: Synthesis of N-(4-Vinylphenyl)maleimide

This protocol is adapted from a well-established literature method.[1] The causality behind this two-step, one-pot synthesis is the initial formation of a maleamic acid intermediate, followed by a cyclodehydration to form the final imide ring.

Caption: Workflow for the synthesis of N-(4-Vinylphenyl)maleimide.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 eq) in a suitable solvent such as anhydrous ethyl ether or dichloromethane under an inert atmosphere (e.g., nitrogen).[1][8]

-

Amine Addition: Prepare a solution of 4-aminostyrene (1.0 eq) in the same solvent and add it dropwise to the maleic anhydride solution at room temperature.

-

Causality: This initial step is an acylation reaction that opens the anhydride ring to form the N-(4-vinylphenyl)maleamic acid intermediate. This intermediate often precipitates from the solution.

-

-

Cyclodehydration: After stirring for approximately 2 hours, remove the solvent via rotary evaporation. To the resulting solid, add acetic anhydride (~3 volumes relative to the intermediate) and anhydrous sodium acetate (catalytic amount, ~0.25 eq).[8]

-

Causality: Acetic anhydride serves as the dehydrating agent, while sodium acetate acts as a base to catalyze the intramolecular cyclization (imidization) by removing a molecule of water.

-

-

Heating: Heat the mixture, for instance at 70°C, and stir overnight.[8] This provides the energy required to drive the dehydration and ring-closure to completion.

-

Work-up and Purification: Cool the reaction mixture and pour it into ice-water to quench the excess acetic anhydride. The solid product can then be collected by filtration.

-

Final Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol or an ether mixture) to yield pure, yellow needles of N-VPMI.[1] The purity should be confirmed using the spectroscopic methods outlined in Part 1.2.

Part 4: Stability, Storage, and Safe Handling

The utility of N-VPMI is directly linked to its stability. Both the monomer and its conjugates require appropriate handling to ensure their chemical integrity.

Stability Considerations

-

Hydrolytic Stability: The maleimide ring is susceptible to hydrolysis, particularly at pH values above 7.5.[7] This reaction opens the ring to form the maleamic acid, rendering it inactive for thiol conjugation. Therefore, bioconjugation reactions should be performed in buffers at a pH between 6.5 and 7.5. For long-term storage of maleimide-activated molecules, it is best to lyophilize them or store them in anhydrous organic solvents like DMSO at -20°C or -80°C.[9]

-

Thioether Adduct Stability: While the thioether bond formed upon reaction with a thiol is generally stable, it can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione in a cellular environment.[10] Recent strategies involve using modified maleimides or inducing a transcyclization reaction to "lock" the conjugate and prevent this exchange, enhancing in vivo stability.[10][11]

Recommended Storage and Handling

-

Storage: N-(4-Vinylphenyl)maleimide should be stored in a cool, dry, and dark place under an inert atmosphere to prevent spontaneous polymerization of the vinyl group and hydrolysis of the maleimide ring. Refrigeration is recommended for long-term storage.

-

Safety Precautions: As with other maleimide derivatives, N-VPMI should be handled with care. It is classified as potentially harmful if swallowed and can cause skin and serious eye irritation.[12] Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation.

Conclusion

N-(4-Vinylphenyl)maleimide is a powerful and versatile chemical tool whose full potential is unlocked through a deep understanding of its properties. Its defining feature—two distinct and selectively reactive double bonds—provides chemists and material scientists with precise control over polymerization and bioconjugation. By leveraging the selective polymerization pathways, researchers can create well-defined functional polymers with pendant reactive sites. Simultaneously, the robust and highly specific thiol-maleimide reaction provides a trusted method for site-selective modification of proteins and other biomolecules. By adhering to the validated protocols for synthesis, characterization, and handling outlined in this guide, professionals in drug development and materials science can confidently and effectively utilize N-VPMI to drive innovation and advance their research frontiers.

References

-

Hagiwara, T., et al. (1991). Synthesis and polymerization of N-(4-vinylphenyl)maleimide. Macromolecules, 24(25), 6548-6552. [Link]

-

Hagiwara, T., et al. (1991). Synthesis and polymerization of N-(4-vinylphenyl)maleimide. Semantic Scholar. [Link]

-

National Center for Biotechnology Information (n.d.). N-(4-Vinylphenyl)maleimide. PubChem Compound Database. [Link]

-

Firoozi, S., et al. (2018). Supplementary Information. The Royal Society of Chemistry. [Link]

-

Hagiwara, T., et al. (1991). Synthesis and polymerization of N-(4-vinylphenyl)maleimide. ACS Publications. [Link]

-

Jones, M. W., et al. (2022). Hydrolytically Stable Maleimide-end Functionalized Polymers for Site-Specific Protein Conjugation. PubMed Central. [Link]

-

Thermo Fisher Scientific (2010). Safety Data Sheet: N-Phenylmaleimide. [Link]

-

Nair, C. P. R., et al. (1999). Free radical copolymerisation of N-(4-hydroxy phenyl) maleimide with vinyl monomers: solvent and penultimate-unit effects. European Polymer Journal. [Link]

-

Rahman, M. L., et al. (2023). Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide Polymer. International Journal of Science and Research Methodology. [Link]

-

Valba, C. A., et al. (2020). Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry. PubMed. [Link]

-

Bisogno, T., et al. (2009). Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Wikipedia (n.d.). Maleimide. [Link]

-

Kumar, A., et al. (2023). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. PubMed Central. [Link]

-

ResearchGate (n.d.). FT-IR data of synthesized maleimide derivatives (N1-N4). [Link]

-

Kruger, L. C., et al. (2022). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. [Link]

-

Shen, M. L., et al. (2002). Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4′-maleimide derivative during analysis by MALDI-MS. Protein Science. [Link]

-

ResearchGate (2015). Maleimide - still active after immediate freezing in DI? [Link]

-

Schart, V. F., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. PubMed Central. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 3. N-(4-Vinylphenyl)maleimide | C12H9NO2 | CID 2735166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(4-VINYLPHENYL)MALEIMIDE | 19007-91-1 [chemicalbook.com]

- 5. Synthesis and polymerization of N-(4-vinylphenyl)maleimide | Semantic Scholar [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hydrolytically Stable Maleimide-end Functionalized Polymers for Site-Specific Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

N-(4-Vinylphenyl)maleimide molecular structure and formula

An In-depth Technical Guide to N-(4-Vinylphenyl)maleimide: Structure, Synthesis, and Applications in Polymer Science and Bioconjugation

Authored by: Senior Application Scientist

Abstract

N-(4-Vinylphenyl)maleimide (VPM) is a hetero-bifunctional monomer that possesses two distinct polymerizable groups: a vinyl group and a maleimide ring. This unique molecular architecture allows for selective polymerization and subsequent modification, making VPM a highly versatile building block in materials science and biotechnology. The vinyl group can undergo polymerization via radical, anionic, or cationic mechanisms, while the electron-deficient double bond of the maleimide moiety is highly reactive towards nucleophiles, particularly thiols, through a Michael addition reaction. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of N-(4-Vinylphenyl)maleimide. It further explores its diverse reactivity under different polymerization conditions and its critical role as a crosslinking agent and a conjugation linker in the development of advanced polymers, antibody-drug conjugates (ADCs), and targeted drug delivery systems.

Molecular Identity and Physicochemical Properties

N-(4-Vinylphenyl)maleimide is an organic compound featuring a vinyl-substituted phenyl ring attached to the nitrogen atom of a maleimide ring. This structure imparts a unique combination of reactivity, allowing for orthogonal chemical modifications.

Molecular Structure and Formula

The fundamental details of N-(4-Vinylphenyl)maleimide are summarized below. The molecule consists of a planar maleimide ring and a styrenic moiety, which are key to its chemical behavior.

-

Chemical Name: 1-(4-ethenylphenyl)pyrrole-2,5-dione[1]

-

Common Name: N-(4-Vinylphenyl)maleimide (VPM)

-

Molecular Weight: 199.20 g/mol [1]

-

SMILES: C=CC1=CC=C(C=C1)N2C(=O)C=CC2=O[1]

Caption: Selective polymerization pathways of VPM.

Bioconjugation via Michael Addition

The maleimide group is an excellent Michael acceptor and reacts selectively with thiol (sulfhydryl) groups under mild, physiological conditions (pH 6.5-7.5). T[3]his reaction is central to its use in bioconjugation for attaching VPM-derived linkers to cysteine residues in proteins and peptides.

[4][]The reaction proceeds via nucleophilic attack of the thiolate anion on one of the carbons of the maleimide double bond, forming a stable thioether linkage. This high selectivity and efficiency make maleimide chemistry a cornerstone of antibody-drug conjugate (ADC) development.

[][6]***

Applications in Drug Development and Materials Science

The versatile chemistry of VPM has led to its application in several high-technology fields.

Antibody-Drug Conjugates (ADCs) and Targeted Drug Delivery

In the field of oncology, maleimide derivatives are critical components of linkers used to attach potent cytotoxic drugs to monoclonal antibodies. T[]he antibody targets a specific antigen on cancer cells, and upon internalization, the drug is released, minimizing systemic toxicity.

Workflow: ADC Synthesis using a VPM-derived Linker

-

Antibody Modification: A monoclonal antibody is partially reduced to expose free cysteine residues.

-

Linker-Drug Conjugation: A linker containing a VPM-like maleimide moiety at one end and the cytotoxic drug at the other is prepared.

-

Conjugation Reaction: The maleimide end of the linker is reacted with the free thiols on the antibody to form a stable ADC.

Caption: Schematic of antibody-drug conjugation via a maleimide linker.

A significant consideration in ADC design is the stability of the maleimide-thiol adduct. Under certain physiological conditions, the conjugate can undergo a retro-Michael reaction, leading to premature drug release. R[6]esearch efforts are focused on developing more stable maleimide derivatives to mitigate this issue.

[6]#### 4.2. Advanced Polymers and Functional Materials

The ability to create polymers with reactive pendant groups makes VPM a valuable monomer for:

-

Thermostable Polymers: The incorporation of the rigid imide ring into polymer backbones enhances their thermal stability. * Functional Surfaces and Resins: Polymers with pendant maleimide groups can be used to immobilize proteins, peptides, or other biomolecules onto surfaces for applications in diagnostics and affinity chromatography. *[4] Cross-linked Materials: The pendant vinyl or maleimide groups on VPM-derived polymers can be used for post-polymerization cross-linking to form robust networks and hydrogels.

Conclusion

N-(4-Vinylphenyl)maleimide stands out as a uniquely versatile monomer due to its two chemically distinct and selectively addressable reactive sites. This dual functionality allows for precise control over polymer architecture and enables its use as a powerful tool in bioconjugation. Its application in creating well-defined polymers with pendant reactive groups has significant implications for advanced materials. Furthermore, its role as a key linker in the construction of antibody-drug conjugates highlights its importance in the development of next-generation targeted therapeutics. As research continues, the demand for such sophisticated molecular building blocks is expected to grow, further solidifying the role of N-(4-Vinylphenyl)maleimide in both academic research and industrial applications.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2735166, N-(4-Vinylphenyl)maleimide. Available at: [Link]

-

Hagiwara, T., Suzuki, I., Takeuchi, K., Hamana, H., & Narita, T. (1991). Synthesis and polymerization of N-(4-vinylphenyl)maleimide. Macromolecules, 24(26), 6844–6847. Available at: [Link]

-

Semantic Scholar (n.d.). Synthesis and polymerization of N-(4-vinylphenyl)maleimide. Available at: [Link]

-

ACS Publications (n.d.). Synthesis and polymerization of N-(4-vinylphenyl)maleimide. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Maleimide Derivatives in Bioconjugation and Drug Delivery Systems. Available at: [Link]

-

Vandamme, J., et al. (2009). Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. Journal of Medicinal Chemistry, 52(23), 7408-7416. Available at: [Link]

-

Wikipedia (n.d.). Maleimide. Available at: [Link]

-

Hiarn, B. L., et al. (2011). Copolymerization of Methyl Acrylate with N-4-Methyl phenyl maleimide and characterization of of the polymers. Journal of Chemical and Pharmaceutical Research, 3(2), 870-877. Available at: [Link]

-

Nair, C. P. R., et al. (1999). Free radical copolymerisation of N-(4-hydroxy phenyl) maleimide with vinyl monomers: solvent and penultimate-unit effects. European Polymer Journal, 35(10), 1849-1861. Available at: [Link]

-

Streb, J., et al. (2019). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition, 58(4), 1133-1137. Available at: [Link]

-

Figshare (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Available at: [Link]

-

Al-Rawashdeh, N. A. F., et al. (2014). Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide. Molecules, 19(11), 17743-17754. Available at: [Link]

-

MDPI (2021). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Available at: [Link]

Sources

An In-depth Technical Guide to N-(4-Vinylphenyl)maleimide (CAS Number: 19007-91-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Vinylphenyl)maleimide (NVPM), identified by CAS number 19007-91-1, is a bifunctional monomer possessing two reactive sites with distinct chemical reactivities: a vinyl group amenable to radical, anionic, and cationic polymerization, and a maleimide group that readily participates in Michael addition reactions, particularly with thiols. This dual reactivity makes NVPM a valuable building block in polymer chemistry and bioconjugation, enabling the synthesis of functional polymers and the site-specific modification of biomolecules. This guide provides a comprehensive overview of the properties, synthesis, applications, and handling of N-(4-Vinylphenyl)maleimide for professionals in research and drug development.

Physicochemical Properties

N-(4-Vinylphenyl)maleimide is a yellowish to green-yellow powder.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 19007-91-1 | [2][3] |

| Molecular Formula | C₁₂H₉NO₂ | [2][3] |

| Molecular Weight | 199.21 g/mol | [2][3] |

| Melting Point | 104-105 °C | [4] |

| Boiling Point | 336.72 °C (estimated) | [1] |

| Appearance | Yellowish to green-yellow powder | [1] |

| Storage Temperature | -20°C | [1] |

Spectral Data

The structural integrity of N-(4-Vinylphenyl)maleimide can be confirmed using various spectroscopic techniques.

-

¹H NMR (CDCl₃): Expected signals would include peaks corresponding to the vinyl protons (a doublet of doublets and two doublets), the aromatic protons (two doublets), and the maleimide protons (a singlet).

-

¹³C NMR (CDCl₃): Key resonances would be observed for the carbonyl carbons of the maleimide ring, the olefinic carbons of both the vinyl group and the maleimide ring, and the aromatic carbons.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be present for the C=O stretching of the imide group, C=C stretching of the vinyl and maleimide groups, and aromatic C-H and C=C stretching.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z corresponding to the molecular weight of the compound.

Synthesis of N-(4-Vinylphenyl)maleimide

The synthesis of N-(4-Vinylphenyl)maleimide typically involves a two-step process starting from 4-vinylaniline and maleic anhydride. The first step is the formation of the corresponding maleamic acid, followed by a cyclodehydration reaction to yield the maleimide.

Experimental Protocol: A General Two-Step Synthesis

Step 1: Synthesis of N-(4-Vinylphenyl)maleamic Acid

-

Dissolve maleic anhydride in a suitable solvent such as diethyl ether or dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution in an ice bath.

-

Slowly add a solution of 4-vinylaniline in the same solvent to the cooled maleic anhydride solution with constant stirring.

-

Allow the reaction mixture to stir at room temperature for a few hours.

-

The N-(4-Vinylphenyl)maleamic acid intermediate will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

Step 2: Cyclodehydration to N-(4-Vinylphenyl)maleimide

-

Suspend the dried N-(4-Vinylphenyl)maleamic acid in acetic anhydride.

-

Add a catalytic amount of a dehydrating agent, such as anhydrous sodium acetate.

-

Heat the mixture with stirring. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water to precipitate the crude N-(4-Vinylphenyl)maleimide.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., cyclohexane) or by column chromatography.

Safety and Handling

Detailed safety information for N-(4-Vinylphenyl)maleimide is not extensively documented. However, based on the reactivity of the maleimide group, it should be handled with care. Maleimides are known to be reactive towards nucleophiles and can be skin and respiratory irritants. It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Suppliers

N-(4-Vinylphenyl)maleimide is available from various chemical suppliers. The purity and available quantities may vary. It is advisable to request a certificate of analysis to ensure the quality of the compound for research purposes. Some potential suppliers include:

-

Sigma-Aldrich (Merck)

-

TCI America

-

ChemicalBook

-

Biosynth

Conclusion

N-(4-Vinylphenyl)maleimide is a highly versatile bifunctional monomer with significant potential in materials science and biomedical applications. Its ability to undergo selective polymerization and its high reactivity towards thiols make it an invaluable tool for the synthesis of functional polymers, the development of targeted drug delivery systems, and the site-specific modification of biomolecules. For researchers and professionals in drug development, understanding the chemistry and properties of NVPM opens up a wide range of possibilities for creating innovative therapeutic and diagnostic agents.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Hagiwara, T., et al. (1991). Synthesis and polymerization of N-(4-vinylphenyl)maleimide. Semantic Scholar. Retrieved from [Link]

-

Morais, M., et al. (n.d.). Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation. UCL Discovery. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-Vinylphenyl)maleimide. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR data of synthesized maleimide derivatives (N1-N4). Retrieved from [Link]

-

Morais, M., et al. (n.d.). Application of Next Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation. UCL Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation | Request PDF. Retrieved from [Link]

-

Junutula, J. R., et al. (2008). Methods for site-specific drug conjugation to antibodies. PMC. Retrieved from [Link]

-

Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. PubMed. Retrieved from [Link]

-

Dadwal, A., et al. (2024). Sub-15 nm Nanoparticles for Drug Delivery: Emerging Frontiers and Therapeutic Potential. MDPI. Retrieved from [Link]

-

NIST. (n.d.). N-Phenylmaleimide. Retrieved from [Link]

-

Hajjaj, B., et al. (2016). Synthesis of Next-Generation Maleimide Radical Labels. University of St Andrews. Retrieved from [Link]

-

Huang, Z. H., et al. (1999). Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4′-maleimide derivative during analysis by MALDI-MS. NIH. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectrum of N-(4-Methylphenyl)maleimide (2) as prepared in this study (recorded in CDCl3). Retrieved from [Link]

-

MDPI. (2024). Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication. MDPI. Retrieved from [Link]

- Google Patents. (n.d.). CN104892484A - Synthesis method for N-phenylmaleimide.

-

Organic Syntheses. (n.d.). N-Phenylmaleimide. Retrieved from [Link]

-

Northwestern University. (n.d.). Drug Delivery and Detection | The Nguyen Group. Retrieved from [Link]

-

McConnell, E. W., et al. (2020). Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity. PubMed. Retrieved from [Link]

-

Wang, Y., et al. (2024). Nanoparticle-Mediated Targeted Drug Delivery Systems. PMC. Retrieved from [Link]

-

ResearchGate. (2005). Mass spectrometric analysis of maleimide CyDye labelled model peptides | Request PDF. Retrieved from [Link]

- Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

-

ResearchGate. (2020). Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity | Request PDF. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). N-(4-Methylphenyl)maleimide. Retrieved from [Link]

Sources

- 1. N-(4-VINYLPHENYL)MALEIMIDE | 19007-91-1 [amp.chemicalbook.com]

- 2. N-(4-VINYLPHENYL)MALEIMIDE | 19007-91-1 [chemicalbook.com]

- 3. N-(4-Vinylphenyl)maleimide | C12H9NO2 | CID 2735166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and polymerization of N-(4-vinylphenyl)maleimide | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Solubility of N-(4-Vinylphenyl)maleimide for Researchers and Drug Development Professionals

Abstract

N-(4-Vinylphenyl)maleimide (N-VPMI) is a heterobifunctional monomer of significant interest in materials science and bioconjugation chemistry. Its utility stems from the presence of two distinct reactive moieties: a vinyl group amenable to free-radical polymerization and a maleimide group that readily undergoes Michael addition with thiols. However, the effective application of N-VPMI in synthesis, purification, and formulation is critically dependent on a thorough understanding of its solubility profile. This guide provides a comprehensive analysis of the solubility of N-VPMI in common laboratory solvents, grounded in fundamental chemical principles and supported by experimental observations from the literature. We will explore the theoretical basis for its solubility, present qualitative solubility data, and provide a robust experimental protocol for its determination, enabling researchers to optimize their workflows and achieve reliable, reproducible results.

Core Physicochemical Properties of N-(4-Vinylphenyl)maleimide

A molecule's solubility is intrinsically linked to its structure and physical properties. N-VPMI is an organic compound with a molecular formula of C₁₂H₉NO₂ and a molecular weight of approximately 199.20 g/mol [1].

Its structure is characterized by three key features:

-

A phenyl ring and an appended vinyl group , which together form a nonpolar styrenic moiety.

-

A maleimide ring , which is a cyclic imide containing two polar carbonyl groups.

-

The nitrogen atom of the imide linking the phenyl ring and the maleimide heterocycle.

This combination of polar and nonpolar regions results in a molecule of intermediate polarity, a crucial factor governing its interaction with various solvents.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉NO₂ | PubChem[1] |

| Molecular Weight | 199.20 g/mol | PubChem[1] |

| IUPAC Name | 1-(4-ethenylphenyl)pyrrole-2,5-dione | PubChem[1] |

| CAS Number | 19007-91-1 | PubChem[1] |

| Appearance | Typically a yellow or light brown crystalline powder | [2] |

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The principle of "like dissolves like" provides a powerful predictive framework for solubility. It posits that a solute will dissolve best in a solvent that has a similar polarity.[3]

-

Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar styrenic portion of N-VPMI will have a favorable interaction with these solvents. However, the polar maleimide group will be poorly solvated, likely limiting overall solubility.

-

Polar Aprotic Solvents (e.g., DMF, DMSO, THF, Acetone): These solvents possess polar functional groups capable of strong dipole-dipole interactions with the carbonyls of the maleimide ring. They are also sufficiently nonpolar to solvate the aromatic ring. Therefore, N-VPMI is expected to exhibit high solubility in this class of solvents. This is corroborated by literature where solvents like Tetrahydrofuran (THF) and Dimethylformamide (DMF) are commonly used for polymerization reactions involving maleimide derivatives.[4][5][6]

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents engage in strong hydrogen bonding. While the carbonyl oxygens in N-VPMI can act as hydrogen bond acceptors, the molecule lacks hydrogen bond donors and possesses a significant nonpolar surface area. Consequently, N-VPMI is expected to have very low solubility in water.[7] Its solubility in alcohols like ethanol is likely to be moderate, often increasing with temperature, a property leveraged during recrystallization of similar compounds.[4]

-

Aqueous Acid/Base Solutions: The solubility of organic compounds can be dramatically altered in acidic or basic solutions if they contain ionizable functional groups.[8] N-VPMI does not possess a strongly basic amine or a notably acidic proton, so its solubility is not expected to significantly increase in 5% HCl or 5% NaOH solutions. It is important to note that prolonged exposure to strong bases can lead to hydrolysis of the maleimide ring, a chemical reaction rather than a simple dissolution process.

Experimentally Observed Solubility of N-VPMI

The following table summarizes the qualitative solubility of N-(4-Vinylphenyl)maleimide in a range of common laboratory solvents, as inferred from its use in synthesis and purification procedures described in the scientific literature for N-VPMI and structurally analogous compounds.

| Solvent | Solvent Type | Relative Polarity[9] | Expected Solubility | Rationale / Reference |

| Water | Polar Protic | 1.000 | Insoluble | High polarity and strong H-bonding network disfavor solvation of the nonpolar styrenic group.[7] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 0.444 | Soluble | Strong polar aprotic solvent effectively solvates both polar and nonpolar regions.[6] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 0.386 | Soluble | Commonly used as a reaction solvent for maleimide chemistry, indicating good solubility.[5][6] |

| Tetrahydrofuran (THF) | Polar Aprotic | 0.207 | Soluble | Frequently used as a solvent for polymerization and copolymerization of maleimides.[5] |

| Acetone | Polar Aprotic | 0.355 | Soluble | Intermediate polarity is well-suited for solvating N-VPMI. |

| Dichloromethane (DCM) | Polar Aprotic | 0.309 | Soluble | Effective at dissolving moderately polar organic compounds. |

| Ethyl Acetate | Polar Aprotic | 0.228 | Sparingly Soluble | Lower polarity compared to other aprotic solvents may limit capacity. |

| Ethanol / Methanol | Polar Protic | 0.654 / 0.762 | Sparingly Soluble | Solubility is limited but often increases with heat; used for recrystallization of similar compounds. |

| Toluene | Nonpolar | 0.099 | Sparingly Soluble | Can solvate the styrenic moiety, but struggles with the polar maleimide ring. |

| Hexane | Nonpolar | 0.009 | Insoluble | Highly nonpolar nature is incompatible with the polar maleimide group. |

Standardized Protocol for Qualitative Solubility Assessment

For researchers needing to verify solubility in a specific solvent system, the following self-validating protocol provides a reliable and systematic approach. This methodology is adapted from standard organic chemistry laboratory techniques.[3][10][11]

Materials and Equipment

-

N-(4-Vinylphenyl)maleimide

-

Small test tubes (e.g., 13x100 mm)

-

Graduated cylinder or micropipettes

-

Vortex mixer

-

Solvents for testing (e.g., Water, 5% HCl, 5% NaOH, DMSO, Ethanol, Toluene)

-

Spatula and analytical balance

Experimental Workflow

Caption: Experimental workflow for qualitative solubility determination.

Step-by-Step Procedure

-

Preparation: Accurately weigh approximately 25 mg of N-(4-Vinylphenyl)maleimide into a small, dry test tube.

-

Solvent Addition (Portion 1): Add 0.25 mL of the desired solvent to the test tube.

-

Mixing: Vigorously agitate the mixture using a vortex mixer for at least 30 seconds.

-

Observation: Visually inspect the sample. If the solid has completely dissolved, the compound is considered "soluble" in that solvent.

-

Solvent Addition (Portion 2 & 3): If the solid has not fully dissolved, add another 0.25 mL of solvent, vortex, and observe again. Repeat one final time for a total solvent volume of 0.75 mL.

-

Final Determination: If the compound is fully dissolved after adding 0.75 mL of solvent, it is classified as soluble . If any solid material remains, it is classified as insoluble or sparingly soluble .

-

pH Testing (for aqueous solutions): If a compound is found to be water-soluble, its effect on pH can be tested with litmus or pH paper to identify acidic or basic properties.[11]

A compound is generally considered soluble if >30 mg dissolves per 1 mL of solvent.

Factors Influencing N-VPMI Solubility

-

Temperature: For most solid solutes, solubility increases with temperature. This principle is often exploited for recrystallization. If N-VPMI is found to be sparingly soluble in a solvent at room temperature, its solubility may be significantly enhanced by gentle heating.

-

Purity: Impurities in the N-VPMI sample can affect its observed solubility. In some cases, impurities may enhance dissolution, while in others they may hinder it.

-

Polymerization: The vinyl group of N-VPMI is susceptible to polymerization, which can be initiated by heat, light, or radical initiators. Radical polymerization of N-VPMI is known to yield insoluble polymers.[12] If a sample of N-VPMI fails to dissolve as expected, particularly upon heating, it may be due to in-situ polymerization, resulting in a cross-linked, insoluble network. This underscores the importance of storing the monomer under appropriate conditions (cool, dark, and potentially with an inhibitor).

Relevance in Drug Development and Materials Science

The solubility profile of N-VPMI is paramount for its practical application.

-

In Bioconjugation: For creating antibody-drug conjugates (ADCs) or PEGylated proteins, the maleimide moiety is often reacted with cysteines. These reactions are typically performed in aqueous buffers with a co-solvent. The poor aqueous solubility of many maleimide-based linkers is a significant challenge, often necessitating the incorporation of solubilizing domains like piperazine or PEG into the linker structure to prevent aggregation and ensure efficient conjugation.[7]

-

In Polymer Synthesis: The choice of solvent is critical for controlling polymerization kinetics and the properties of the resulting polymer. Reactions must be conducted in a solvent that can fully dissolve the monomer and the growing polymer chain to avoid premature precipitation and to achieve a high molecular weight.[12]

Conclusion

N-(4-Vinylphenyl)maleimide possesses a nuanced solubility profile dictated by its dual-polarity structure. It exhibits excellent solubility in polar aprotic solvents such as DMF, DMSO, and THF, making them ideal media for chemical reactions and processing. Conversely, it is effectively insoluble in water and nonpolar aliphatic solvents like hexane. Its limited solubility in alcohols can be modulated by temperature. This guide provides the theoretical foundation and practical protocols for researchers to confidently handle and deploy N-VPMI, ensuring that solubility-related challenges do not impede innovation in the development of advanced polymers and bioconjugates.

References

- DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2735166, N-(4-Vinylphenyl)maleimide. Retrieved from [Link].

-

Experiment 727: Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts. Retrieved from [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Hagiwara, T., Suzuki, I., Takeuchi, K., Hamana, H., & Narita, T. (1991). Synthesis and polymerization of N-(4-vinylphenyl)maleimide. Macromolecules, 24(26), 6856–6858.

-

Semantic Scholar. (n.d.). Synthesis and polymerization of N-(4-vinylphenyl)maleimide. Retrieved from [Link]

-

Frontier, A. (2026). Solvents and Polarity. University of Rochester Department of Chemistry. Retrieved from [Link]

-

Laimer, J., et al. (2022). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. National Center for Biotechnology Information. Retrieved from [Link]

-

Meena, S. K., & Singh, S. (2023). Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide and Copolymerized with Cinnemic Acid. International Journal of Engineering Research & Technology, 12(1). Retrieved from [Link]

-

Meena, S. K., & Singh, S. (2023). Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide Polymer. International Journal of Science and Research Methodology, 23(3). Retrieved from [Link]

-

Yan, S., et al. (2011). Solubility behavior of polyimides in different organic solvents. ResearchGate. Retrieved from [Link]

Sources

- 1. N-(4-Vinylphenyl)maleimide | C12H9NO2 | CID 2735166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chem.ws [chem.ws]

- 4. ijert.org [ijert.org]

- 5. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. www1.udel.edu [www1.udel.edu]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Synthesis and polymerization of N-(4-vinylphenyl)maleimide | Semantic Scholar [semanticscholar.org]

N-(4-Vinylphenyl)maleimide mechanism of polymerization

An In-Depth Technical Guide to the Polymerization Mechanisms of N-(4-Vinylphenyl)maleimide

Abstract

N-(4-Vinylphenyl)maleimide (VPM) is a bifunctional monomer of significant interest in polymer chemistry and materials science. Possessing two distinct polymerizable moieties—a vinyl group and a maleimide ring—VPM offers unparalleled versatility in polymer synthesis. The selection of the polymerization mechanism dictates which functional group reacts, enabling the design of polymers with tailored architectures and reactive pendant groups. This guide provides an in-depth exploration of the primary polymerization mechanisms of VPM: free-radical, anionic, and cationic polymerization. We will dissect the mechanistic pathways, explain the causality behind the selective reactivity, present detailed experimental protocols, and discuss the characterization and application of the resulting polymers, particularly for researchers, scientists, and professionals in drug development.

Introduction: The Unique Chemistry of N-(4-Vinylphenyl)maleimide

N-(4-Vinylphenyl)maleimide is a unique monomer characterized by the presence of two carbon-carbon double bonds with differing electronic properties and reactivities: the vinyl group of the styrene moiety and the vinylene group within the electron-deficient maleimide ring.[1][2][3] This structural duality is the cornerstone of its utility. By strategically choosing the initiation method, one can selectively polymerize one double bond while leaving the other intact as a reactive handle for subsequent modification.[1][2] This capability allows for the synthesis of well-defined functional polymers, which are highly sought after for applications ranging from high-performance thermostable materials to sophisticated bioconjugates for drug delivery.[2][4][5]

The maleimide group is particularly valuable due to its high reactivity in Diels-Alder cycloadditions and, more importantly, its rapid and specific reaction with thiol groups (present in cysteine residues of proteins) via Michael addition.[2][6] This makes polymers with pendant maleimide groups exceptional candidates for bioconjugation and the development of advanced therapeutic delivery systems.[4][5][7]

Mechanistic Pathways of VPM Polymerization

The polymerization of VPM is not a one-size-fits-all process. The choice of initiator—radical, anionic, or cationic—determines the reaction pathway and the final polymer architecture.

Free-Radical Polymerization: The Challenge of Cross-Linking

Free-radical polymerization is a common and robust method for polymerizing vinyl monomers.[8] However, when applied to VPM, it presents a significant challenge.

Mechanism and Causality: Initiated by thermal decomposition of initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), a primary radical is generated.[9] This radical can attack either the vinyl group or the maleimide double bond. Due to the high reactivity of the radical species and the presence of two polymerizable sites, the reaction often proceeds non-selectively, leading to the polymerization of both the vinyl and vinylene double bonds.[1] This concurrent reaction results in extensive cross-linking, yielding insoluble and intractable polymer gels rather than linear, processable polymers.[1][2]

While homopolymerization is often problematic, free-radical copolymerization of VPM with conventional monomers like styrene (St) or methyl methacrylate (MMA) is a viable strategy to produce soluble, high-performance materials.[10][11][12] In these systems, the relative reactivity ratios of the comonomers dictate the final copolymer composition and properties, often leading to polymers with enhanced thermal stability.[13][14]

Diagram: Free-Radical Polymerization of VPM

Caption: Free-radical polymerization of VPM often leads to cross-linking.

Experimental Protocol: Free-Radical Copolymerization of VPM with Styrene

-

Reagents & Setup: N-(4-Vinylphenyl)maleimide (VPM), Styrene (St), AIBN, and a solvent such as tetrahydrofuran (THF) or cyclohexanone are required.[10][13] Styrene should be passed through a column of basic alumina to remove the inhibitor. The reaction is performed in a flask equipped with a condenser and a nitrogen inlet.

-

Procedure: a. Dissolve VPM and St in the chosen solvent within the reaction flask. A typical molar ratio might be 1:1. b. Purge the solution with dry nitrogen for 30-40 minutes to remove oxygen, which can inhibit radical polymerization.[13] c. Add the initiator, AIBN (typically 0.5-1.0 mol% with respect to total monomers). d. Heat the reaction mixture to 60-70°C with continuous stirring under a nitrogen atmosphere for a specified duration (e.g., 4-24 hours).[9][13]

-

Purification: a. Cool the reaction mixture to room temperature. b. Precipitate the resulting copolymer by pouring the solution into a large excess of a non-solvent, such as methanol.[14][15] c. Filter the precipitate, wash it several times with fresh non-solvent to remove unreacted monomers and initiator residues. d. Dry the purified copolymer under vacuum at 50-60°C to a constant weight.[14]

Anionic Polymerization: Selective Synthesis of Polymaleimides

Anionic polymerization provides a highly controlled and selective route to polymerize VPM, overcoming the cross-linking issues seen with radical methods.[1]

Mechanism and Causality: This mechanism relies on a nucleophilic initiator, such as an alkali metal t-butoxide (e.g., potassium t-butoxide), to attack one of the double bonds.[1][16] The vinylene double bond of the maleimide ring is significantly more electron-deficient than the vinyl group of the styrene moiety. This is due to the strong electron-withdrawing effect of the two adjacent carbonyl groups in the imide ring. Consequently, the anionic initiator will selectively attack the maleimide double bond, initiating polymerization exclusively at this site.[1]

The result is a linear polymaleimide backbone with pendant, unreacted styrene groups.[1][2] This process can often proceed in a "living" manner, especially at low temperatures, which allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity, as well as the creation of block copolymers.[2][17]

Diagram: Anionic Polymerization of VPM

Caption: Anionic polymerization selectively targets the maleimide group.

Experimental Protocol: Anionic Polymerization of VPM

-

Reagents & Setup: VPM, an initiator such as potassium t-butoxide (t-BuOK), and an anhydrous polar aprotic solvent like THF are needed. All glassware must be flame-dried under vacuum, and the entire experiment must be conducted under a high-purity inert atmosphere (nitrogen or argon) to exclude moisture and oxygen.[2]

-

Procedure: a. Dissolve VPM in anhydrous THF in the reaction flask. b. Cool the solution to a low temperature, typically -72°C to 0°C, using a dry ice/acetone or ice bath to control the polymerization and maintain its "living" character.[1][16] c. Prepare a solution of the t-BuOK initiator in anhydrous THF. d. Add the initiator solution dropwise to the stirred monomer solution. A color change often indicates the formation of the propagating anion. e. Allow the reaction to proceed for a set time (e.g., 1-3 hours).

-

Termination & Purification: a. Terminate the polymerization by adding a proton source, such as degassed methanol. b. Allow the mixture to warm to room temperature. c. Precipitate the polymer in a non-solvent like methanol, filter, and wash thoroughly. d. Dry the resulting polymer, a polymaleimide with pendant vinylphenyl groups, under vacuum.[2]

Cationic Polymerization: Selective Synthesis of Polystyrenes

Cationic polymerization offers a complementary method to anionic polymerization, targeting the other double bond in the VPM monomer.

Mechanism and Causality: Cationic polymerization is initiated by an electrophile. In the VPM monomer, the vinyl group of the styrene moiety is significantly more electron-rich and capable of stabilizing a positive charge (a carbocation) through resonance with the phenyl ring. The maleimide double bond, being electron-poor, is deactivated towards electrophilic attack.

Therefore, a cationic initiator will selectively attack the styrene vinyl group, leading to the formation of a polystyrene backbone with pendant maleimide moieties.[1] This method provides a direct route to polymers that are pre-functionalized with reactive maleimide groups, ideal for subsequent conjugation reactions.[2]

Diagram: Cationic Polymerization of VPM

Caption: Cationic polymerization selectively targets the styrene group.

Polymer Characterization

Once synthesized, the structure and properties of the VPM polymers must be rigorously verified.

-

Structural Confirmation: Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (¹H and ¹³C NMR) spectroscopy are used to confirm the polymer structure.[18][19] For example, in the anionic polymerization product, one would expect to see the disappearance of the maleimide C=C signal while the vinyl group signals remain. The opposite would be true for the cationic product.

-

Molecular Weight Analysis: Gel permeation chromatography (GPC) is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution.[15][20]

-

Thermal Properties: The thermal stability of the polymers is assessed using thermogravimetric analysis (TGA), which measures weight loss as a function of temperature.[21][22] Differential scanning calorimetry (DSC) is used to determine the glass transition temperature (Tg), a key indicator of the material's rigidity and operational temperature range.[13][23] Polymaleimides are known for their high thermal stability and high Tg values.[13][14][24]

Summary of VPM Polymerization Strategies

The choice of polymerization mechanism directly controls the final polymer architecture, as summarized in the table below.

| Polymerization Method | Typical Initiator | Selective Double Bond | Resulting Polymer Structure | Key Characteristics |

| Free-Radical | AIBN, BPO | Non-selective | Cross-linked network | Yields insoluble gels; useful for copolymers.[1] |

| Anionic | t-BuOK, t-BuLi | Maleimide Vinylene | Polymaleimide backbone, pendant styrene groups | Highly selective; can be a "living" polymerization.[1][2] |

| Cationic | Lewis Acids (e.g., BF₃) | Styrene Vinyl | Polystyrene backbone, pendant maleimide groups | Highly selective; creates polymers with reactive maleimide handles.[1] |

Conclusion and Future Outlook

N-(4-Vinylphenyl)maleimide is a powerful and versatile monomer. The ability to selectively polymerize either its vinyl or maleimide double bond by choosing between anionic and cationic initiation methods allows for the precise engineering of polymer architectures. This control is critical for advanced applications, particularly in the biomedical field. Polymers with pendant maleimide groups serve as excellent platforms for conjugating therapeutic molecules, while polymers with pendant vinyl groups can be used for subsequent grafting or cross-linking reactions. The insights into these mechanistic pathways provide researchers and developers with the foundational knowledge to design and synthesize novel, functional materials to meet the challenges of modern materials science and drug delivery.

References

-

Hagiwara, T., Suzuki, I., Takeuchi, K., Hamana, H., & Narita, T. (1991). Synthesis and polymerization of N-(4-vinylphenyl)maleimide. Macromolecules, 24(26), 6856–6858. [Link]

-

American Chemical Society. (1991). Synthesis and polymerization of N-(4-vinylphenyl)maleimide. Macromolecules. [Link]

-

ACS Publications. (n.d.). Synthesis and polymerization of N-(4-vinylphenyl)maleimide. Macromolecules. [Link]

-

R Discovery. (1999). Free radical copolymerisation of N-(4-hydroxy phenyl) maleimide with vinyl monomers: solvent and penultimate-unit effects. European Polymer Journal, 35. [Link]

-

ResearchGate. (2011). Anionic polymerization of N-substituted maleimide with achiral and chiral amines as an initiator. [Link]

-

Zhang, H., et al. (2022). Anionic polymerization of nonaromatic maleimide to achieve full-color nonconventional luminescence. Proceedings of the National Academy of Sciences, 119(27), e2202952119. [Link]

-

Unknown. (n.d.). FREE RADICAL POLYMERIZATION. [Link]

-

Meena, S. K., & Singh, S. (2023). Recent Study of N – (4-Methoxyphenyl) Maleimide Monomer and Copolymerized with Methylacrylate. International Journal of Science and Research Methodology, 23(4), 1-14. [Link]

-

National Institutes of Health. (2022). Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent. [Link]

-

ResearchGate. (1987). Copolymerization of styrene with N-arylmaleimides. [Link]

-

Semantic Scholar. (n.d.). Synthesis and free radical polymerization of N-[4-chloro-2-methyl phenyl] maleimide and characterization of homo and copolymer. Macromolecules: An Indian Journal. [Link]

-

ResearchGate. (2007). Synthesis and Radical Polymerization of N‐[4‐N′‐(Phenylamino‐carbonyl)phenyl]maleimide and its Copolymerization with Methyl Methacrylate. [Link]

- Morton, M. (1983). Anionic Polymerization: Principles and Practice. Academic Press.

-

ResearchGate. (2014). Functionalized N-(4-Hydroxy phenyl) Maleimide Monomers: Kinetics of Thermal Polymerization and Degradation Using Model-Free Approach. [Link]

-

National Institutes of Health. (2022). Enhanced thermal conductivity in copolymerized polyimide. [Link]

-

ResearchGate. (2014). Synthesis and characterization of N-phenylmaleimide-methylvinylisocyanate copolymers with polystyrene side chains. [Link]

-

Chaudhary, J., et al. (n.d.). Studies on Thermal and Microbial Resist PolyN-[(4- Chloro, 2-(Phenylcarbonyl) phenyl] maleimide: Synthesis and characterization. [Link]

-

MDPI. (2018). P(N-Phenylmaleimide-Alt-Styrene) Introduced with 4-Carboxyl and Its Effect on the Heat Deflection Temperature of Nylon 6. Polymers, 10(11), 1284. [Link]

-

Chaudhary, J., et al. (n.d.). Synthesis and Characterization of Maleimide-Epoxy Resins and Composites Formation. Journal of Polymer and Biopolymer Physics Chemistry. [Link]

-

ResearchGate. (2022). Synthesis, characterization and study some thermal properties of new maleimide polymers. AIP Conference Proceedings, 2386(1). [Link]

-

R Discovery. (2007). Free Radical Copolymerization of Methyl Methacrylate and Styrene with N-(4-Carboxyphenyl)maleimide. Journal of Applied Polymer Science, 104(1), 220-227. [Link]

-

Meena, S. K., et al. (2023). Novel Study of N–(4-Methoxyphenyl) Maleimide and Copolymerized with Ethylacrylate. International Journal of Science and Research Methodology, 23(4), 25-38. [Link]

-

National Institutes of Health. (n.d.). N-(4-Vinylphenyl)maleimide. PubChem. [Link]

-

University of Eastern Piedmont. (2019). Conjugation between maleimide-containing Pt(IV) prodrugs and furan or furan-containing drug delivery vectors via Diels-Alder cycloaddition. Inorganica Chimica Acta, 488, 195-200. [Link]

-

MDPI. (2020). A Universal Study on the Effect Thermal Imidization Has on the Physico-Chemical, Mechanical, Thermal and Electrical Properties of Polyimide for Integrated Electronics Applications. Polymers, 12(12), 2999. [Link]

-

MDPI. (2024). Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. Polymers, 16(3), 425. [Link]

-

National Institutes of Health. (2023). Recent Advances in Polymers as Matrices for Drug Delivery Applications. [Link]

-

ResearchGate. (n.d.). Thermal properties of polyimide films. [Link]

-

Meena, S. K., & Singh, S. (2023). Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide Polymer. International Journal of Science and Research Methodology, 23(3). [Link]

-

MDPI. (2024). Enhanced Mechanical and Thermal Properties of Polyimide Films Using Hydrophobic Fumed Silica Fillers. Polymers, 16(3), 329. [Link]

-

American Chemical Society. (2023). Transforming Medicine: Cutting-Edge Applications of Nanoscale Materials in Drug Delivery. ACS Nano. [Link]

-

MDPI. (2022). Polymer-Based Nanoparticles as Drug Delivery Systems for Purines of Established Importance in Medicine. Nanomaterials, 13(1), 40. [Link]

Sources

- 1. Synthesis and polymerization of N-(4-vinylphenyl)maleimide | Semantic Scholar [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. N-(4-Vinylphenyl)maleimide | C12H9NO2 | CID 2735166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Recent Advances in Polymers as Matrices for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transforming Medicine: Cutting-Edge Applications of Nanoscale Materials in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.uniupo.it [research.uniupo.it]

- 7. mdpi.com [mdpi.com]

- 8. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]

- 9. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 10. Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. mdpi.com [mdpi.com]

- 14. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 15. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 16. researchgate.net [researchgate.net]

- 17. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 18. Synthesis and free radical polymerization of N-[4-chloro-2-methyl phenyl] maleimide and characterization of homo and copolymer | Semantic Scholar [semanticscholar.org]

- 19. derpharmachemica.com [derpharmachemica.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. irphouse.com [irphouse.com]

Spectroscopic data for N-(4-Vinylphenyl)maleimide (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Data of N-(4-Vinylphenyl)maleimide

Introduction

N-(4-Vinylphenyl)maleimide (N-VPMI) is a bifunctional monomer of significant interest in polymer chemistry and materials science. Its structure uniquely combines a polymerizable vinyl group with a reactive maleimide ring. This dual functionality allows for the synthesis of advanced polymers with tailored properties, such as thermal stability, chemical resistance, and the capacity for post-polymerization modification via the maleimide's Michael addition reactivity. N-VPMI is a key building block for creating functional polymers, cross-linked networks, and biocompatible materials for drug delivery and bioconjugation.

This guide provides a comprehensive analysis of the core spectroscopic data used to identify and characterize N-(4-Vinylphenyl)maleimide. As researchers and drug development professionals, a thorough understanding of the molecule's spectral signature is paramount for confirming its synthesis, assessing its purity, and understanding its reactivity. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind the observed signals and how they collectively validate the molecule's structure.

Molecular Structure and Spectroscopic Correlation

To fully interpret the spectroscopic data, we must first visualize the molecular structure of N-(4-Vinylphenyl)maleimide and assign a numbering system to its atoms. This systematic approach is crucial for correlating specific protons and carbons to their signals in the NMR spectra.

Caption: General workflow for structural analysis using FT-IR spectroscopy.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic & Vinyl (=C-H) |

| ~1775 & ~1705 | C=O Asymmetric & Symmetric Stretch | Cyclic Imide (Maleimide) |

| ~1630 | C=C Stretch | Vinyl Group |

| ~1600, ~1510 | C=C Stretch | Aromatic Ring |

| ~990, ~910 | =C-H Bend (Out-of-plane) | Vinyl Group |

| ~830 | C-H Bend (Out-of-plane) | 1,4-Disubstituted Aromatic |

Causality and Field-Proven Insights:

-

C=O Stretching: The most diagnostic feature of the maleimide ring is the pair of strong carbonyl stretching bands. The asymmetric stretch appears at a higher frequency (~1775 cm⁻¹) while the symmetric stretch is at a lower frequency (~1705 cm⁻¹). The presence of these two intense peaks is definitive evidence for a cyclic imide. [1]* C-H Stretching: The region just above 3000 cm⁻¹ will contain peaks corresponding to the C-H stretching of both the aromatic ring and the vinyl group, confirming the presence of sp²-hybridized carbons. [2]* C=C Stretching: Distinct peaks for the vinyl C=C bond (~1630 cm⁻¹) and the aromatic ring C=C bonds (~1600, 1510 cm⁻¹) are expected. [3][4]* Out-of-Plane Bending: The "fingerprint" region below 1000 cm⁻¹ provides crucial confirmatory data. Strong bands around 990 and 910 cm⁻¹ are characteristic of a terminal vinyl group, while a strong band around 830 cm⁻¹ is indicative of para (1,4) substitution on the benzene ring. [5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable information about the molecule's structure and connectivity.

Experimental Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam (~70 eV), causing the ejection of an electron to form a positively charged molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, characteristic fragment ions. [6]4. Mass Analysis: Accelerate the ions and separate them based on their m/z ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions to generate a mass spectrum, which plots ion intensity versus m/z.

Mass Spectrum Interpretation

-

Molecular Formula: C₁₂H₉NO₂

-

Molecular Weight: 199.20 g/mol

-

Exact Mass: 199.06333 Da [4]

m/z (Predicted) Ion Structure Plausible Origin 199 [C₁₂H₉NO₂]⁺• Molecular Ion (M⁺•) 171 [M - CO]⁺• Loss of carbon monoxide 143 [M - 2CO]⁺• Loss of two carbon monoxide molecules 115 [C₉H₇]⁺ Loss of maleimide radical from M⁺• | 91 | [C₇H₇]⁺ | Tropylium ion (from fragmentation of phenyl group) |

Causality and Field-Proven Insights:

-

Molecular Ion (M⁺•): The peak at m/z 199 corresponds to the intact molecule with one electron removed. A relatively intense molecular ion peak is expected due to the stability conferred by the aromatic ring. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the mass to several decimal places (e.g., 199.0633).

-

Fragmentation Pathway: The primary fragmentation pathway for N-aryl imides involves the sequential loss of carbon monoxide (CO) molecules from the imide ring. [7][8]Therefore, we predict significant peaks at m/z 171 (M-28) and m/z 143 (M-56). Another key fragmentation is the cleavage of the N-C bond between the phenyl ring and the maleimide, leading to a fragment at m/z 115, corresponding to a vinylphenyl radical cation.

Caption: Predicted electron ionization fragmentation pathway for N-(4-Vinylphenyl)maleimide.

Conclusion

The structural elucidation of N-(4-Vinylphenyl)maleimide is a self-validating system when NMR, IR, and MS techniques are used in concert. ¹H and ¹³C NMR provide a definitive map of the carbon-hydrogen framework, confirming the specific arrangement of the vinyl, phenyl, and maleimide groups. IR spectroscopy offers rapid confirmation of the key functional groups, most notably the characteristic dual carbonyl absorptions of the cyclic imide and the C=C bonds. Finally, mass spectrometry verifies the exact molecular weight and provides structural clues through predictable fragmentation patterns. Together, these three pillars of spectroscopic analysis provide an unambiguous and trustworthy characterization of the molecule, which is essential for any researcher or developer working with this versatile monomer.

References

-

ResearchGate. Infrared spectra of a) styrene monomer (ATR); and b) pulsed plasma...[Link]

-

National Center for Biotechnology Information. N-(4-Vinylphenyl)maleimide | C12H9NO2 | CID 2735166 - PubChem.[Link]

-

McKittrick, P. T., & Katon, J. E. (1990). Infrared and Raman Group Frequencies of Cyclic Imides. Applied Spectroscopy, 44(5), 812-817. [Link]

-

National Center for Biotechnology Information. N-Phenylmaleimide | C10H7NO2 | CID 13662 - PubChem.[Link]

-

Spectroscopy Online. The Infrared Spectra of Polymers III: Hydrocarbon Polymers. (2021). [Link]

-

ResearchGate. (A) FTIR spectrum of styrene and polystyrene after in situ sonochemical...[Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). [Link]

-

The features of IR spectrum. [Link]

-

National Institute of Standards and Technology. N-Phenylmaleimide - Mass spectrum (electron ionization).[Link]

-

Scribd. IR Absorption Frequencies of Functional Groups.[Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions.[Link]

-

ResearchGate. 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the...[Link]

-

Kwantlen Polytechnic University. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.[Link]

-

The Royal Society of Chemistry. Copies of 1H, 13C, 19F NMR spectra.[Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts.[Link]

-

Chemguide. Fragmentation patterns in mass spectra.[Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.[Link]

-

Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

ResearchGate. Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4...[Link]

-

Jasperse, J. Short Summary of 1H-NMR Interpretation.[Link]

-

ChemRxiv. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines.[Link]

Sources

- 1. Infrared and Raman Group Frequencies of Cyclic Imides [opg.optica.org]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. researchgate.net [researchgate.net]

- 4. homework.study.com [homework.study.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. N-Phenylmaleimide | C10H7NO2 | CID 13662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-Phenylmaleimide [webbook.nist.gov]

Topic: The Versatility of N-(4-Vinylphenyl)maleimide: A Gateway to Advanced Functional Materials

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-(4-Vinylphenyl)maleimide (VPM) is a bifunctional monomer of significant interest in material science. Possessing two distinct polymerizable groups—a vinyl group characteristic of styrenics and a maleimide ring's vinylene double bond—VPM offers a unique platform for creating complex macromolecular architectures. The differential reactivity of these groups allows for selective polymerization, enabling the synthesis of linear polymers with pendant reactive functionalities, which can be subsequently modified or crosslinked. This guide provides a comprehensive overview of VPM, from its synthesis and fundamental properties to its sophisticated applications in high-performance thermosets, surface engineering, advanced composites, and biomaterials. We will explore the causal mechanisms behind its versatile polymerization behavior and provide validated protocols for its use, establishing VPM as a pivotal building block for next-generation materials.

Introduction: The Unique Duality of N-(4-Vinylphenyl)maleimide

In the pursuit of advanced polymers, monomers with multiple, differentially reactive functional groups are of paramount importance. They provide the chemical handles to build materials with precisely controlled structures and tailored properties. N-(4-Vinylphenyl)maleimide (VPM) stands out in this class of monomers. It uniquely combines a vinyl group, which readily undergoes polymerization via radical and cationic pathways, with a maleimide group, whose double bond is susceptible to anionic polymerization and highly reactive towards thiols (Michael addition) and dienes (Diels-Alder reaction).[1]

This dual nature allows for a strategic, stepwise approach to polymer synthesis. One can first polymerize one type of double bond to form a linear polymer, leaving the other type pendant to the main chain. These remaining functional groups can then be used for a variety of post-polymerization modifications, such as crosslinking, grafting, or the conjugation of bioactive molecules. This guide delves into the chemical strategies that harness this reactivity to create a wide array of functional materials.

Synthesis and Physicochemical Properties of VPM

The synthesis of VPM is a straightforward and high-yield process, typically involving the reaction of 4-aminostyrene with maleic anhydride to form an intermediate maleamic acid, followed by cyclodehydration.[1]

Table 1: Physicochemical Properties of N-(4-Vinylphenyl)maleimide

| Property | Value | Source |

| IUPAC Name | 1-(4-ethenylphenyl)pyrrole-2,5-dione | [2] |

| CAS Number | 19007-91-1 | [2][3] |

| Molecular Formula | C₁₂H₉NO₂ | [2] |

| Molecular Weight | 199.20 g/mol | [2] |